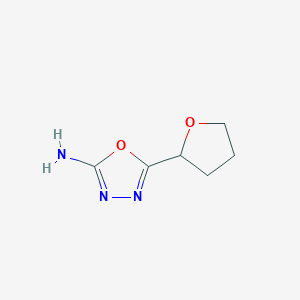

5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine

Description

General Overview of 1,3,4-Oxadiazole (B1194373) Scaffolds in Academic Research

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable versatility and wide range of pharmacological activities. ijpsjournal.comresearchgate.net The 1,3,4-oxadiazole nucleus is a bioisostere for amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its chemical structure, while potentially improving its metabolic stability and pharmacokinetic properties. researchgate.net

Researchers have extensively demonstrated that derivatives of 1,3,4-oxadiazole exhibit a broad spectrum of biological effects. ijpsjournal.comresearchgate.netmdpi.com These activities are summarized in the table below.

| Biological Activity | Description |

| Antimicrobial | Effective against various bacterial and fungal strains. researchgate.netmdpi.com |

| Antiviral | Shows activity against viruses, including HIV. The FDA-approved drug Raltegravir contains a 1,3,4-oxadiazole core. researchgate.netmdpi.com |

| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com |

| Anti-inflammatory | Exhibits significant anti-inflammatory properties in preclinical studies. researchgate.netmdpi.com |

| Analgesic | Certain derivatives have shown pain-relieving effects. researchgate.netmdpi.com |

| Anticonvulsant | Investigated for potential use in treating seizures. ijpsjournal.com |

| Antitubercular | Active against Mycobacterium tuberculosis. ijpsjournal.com |

| Agricultural | Used as herbicides, insecticides, and fungicides. researchgate.netmdpi.com |

The stability of the 1,3,4-oxadiazole ring, coupled with its ability to engage in hydrogen bonding and other molecular interactions, makes it an attractive core for designing new therapeutic and agrochemical agents. ijpsjournal.comresearchgate.net

Contextualization of the Oxolan-2-yl Moiety within Oxadiazole Chemistry

The oxolan-2-yl group, commonly known as the tetrahydrofuran (B95107) (THF) moiety, is a saturated five-membered oxygen-containing heterocycle. While aromatic heterocycles are frequently attached to oxadiazole rings, the inclusion of a saturated ring like THF offers distinct physicochemical properties.

The THF moiety is a common structural motif in many biologically active natural products. researchgate.net In drug design, its incorporation can influence several key parameters:

Solubility and Polarity: The oxygen atom in the THF ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of a compound. researchgate.netnih.gov

Metabolic Stability: The replacement of more metabolically labile groups with a stable saturated ring like THF can enhance a molecule's resistance to metabolic degradation, thereby improving its pharmacokinetic profile. researchgate.net

Conformational Rigidity: The THF ring introduces a degree of conformational restriction, which can help in locking the molecule into a bioactive conformation for optimal interaction with a biological target. nih.gov

In the context of HIV protease inhibitors, for example, the oxygen atom of a THF ring has been shown to be crucial for activity, likely due to its participation in hydrogen bonding within the enzyme's active site. nih.gov The replacement of this oxygen with a methylene (B1212753) group led to a drastic loss of antiviral activity. nih.gov This highlights the importance of the heteroatom in the saturated ring for biological interactions. While specific research on 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine is limited in publicly available literature, the inclusion of the oxolanyl group is a rational design strategy aimed at modulating the molecule's physical and biological properties.

Significance of the 2-Amino-1,3,4-oxadiazole Functional Group

The presence of an amino group at the 2-position of the 1,3,4-oxadiazole ring is a common feature in many biologically active compounds. This functional group significantly influences the electronic properties of the oxadiazole ring and provides a key site for further chemical modification.

Derivatives of 2-amino-1,3,4-oxadiazole have been synthesized and evaluated for a wide array of therapeutic applications. Research has shown that these compounds possess potent activities, including:

Antibacterial and antifungal properties. nih.gov

Anticancer activity against various cell lines. nih.gov

Antioxidant effects. mdpi.com

The synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is often achieved through the oxidative cyclization of semicarbazones, which can be derived from the condensation of semicarbazide (B1199961) with various aldehydes. nih.gov The amino group serves as a versatile handle, allowing for the synthesis of a large library of derivatives, such as Schiff bases or amides, to explore structure-activity relationships and optimize for a desired biological effect. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIYQJYIQHIAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602681 | |

| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502133-68-8 | |

| Record name | 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine and Its Derivatives

Classical and Contemporary Synthetic Routes to 1,3,4-Oxadiazole-2-amines

The synthesis of the 2-amino-1,3,4-oxadiazole core is a well-established field in heterocyclic chemistry, with numerous methods developed over the years. These strategies primarily focus on the cyclization of open-chain precursors.

Classical Methods: A predominant classical route involves the cyclodehydration of 1-acyl-semicarbazides or their thio-analogs, 1-acyl-thiosemicarbazides. nih.gov This transformation typically requires strong dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride in the presence of a base like pyridine. nih.govopenmedicinalchemistryjournal.comorganic-chemistry.org For instance, the reaction of a carboxylic acid with semicarbazide (B1199961) in the presence of POCl₃ is a direct approach to forming the 5-substituted-2-amino-1,3,4-oxadiazole ring system. ekb.eg

Contemporary Approaches: More recent methodologies have focused on improving yields, safety, and substrate scope. Oxidative cyclization has emerged as a powerful alternative. This approach often starts with acylthiosemicarbazides, which are cyclized using oxidizing agents. Common reagents for this purpose include iodine in the presence of a base or 1,3-dibromo-5,5-dimethylhydantoin, the latter being noted for its affordability and safety, making it suitable for larger-scale synthesis. nih.govjchemrev.com Another innovative strategy is the iodine-mediated oxidative C-O bond formation, which facilitates a condensation reaction between aldehydes and semicarbazide. organic-chemistry.orgjchemrev.com Furthermore, electro-cyclization of semicarbazones presents an alternative pathway to the desired oxadiazole ring. nih.gov The use of uronium coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), has been shown to efficiently promote the cyclodesulfurization of thiosemicarbazides under mild conditions. luxembourg-bio.com

Table 1: Comparison of Synthetic Routes to 1,3,4-Oxadiazole-2-amines

| Method | Precursor(s) | Key Reagents/Conditions | Advantages |

| Cyclodehydration | Acylsemicarbazides / Acylthiosemicarbazides | POCl₃, SOCl₂, Tosyl chloride/Pyridine | Well-established, versatile |

| Oxidative Cyclization | Acylthiosemicarbazides | I₂/NaOH, 1,3-dibromo-5,5-dimethylhydantoin | Milder conditions, good yields |

| Iodine-Mediated Oxidation | Aldehydes, Semicarbazide | I₂ | Direct, efficient C-O bond formation |

| Cyclodesulfurization | Thiosemicarbazides | TBTU, DIEA | Mild conditions, easy work-up |

Specific Strategies for Incorporating the Oxolan-2-yl Substituent

To synthesize the target compound, 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine, the synthetic strategy must be designed to introduce the oxolan-2-yl (or tetrahydrofuran-2-yl) group at the C5 position of the oxadiazole ring. This is typically achieved by starting with a precursor that already contains this cyclic ether moiety.

The most direct precursor is tetrahydrofuran-2-carboxylic acid or its derivatives. Following the classical synthetic pathways, tetrahydrofuran-2-carboxylic acid can be reacted with semicarbazide using a dehydrating agent like phosphorus oxychloride to directly yield this compound. ekb.eg

Alternatively, a multi-step approach can be employed, starting with the conversion of tetrahydrofuran-2-carboxylic acid into a more reactive intermediate. A common strategy involves:

Esterification: The carboxylic acid is first converted to its methyl or ethyl ester.

Hydrazinolysis: The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form tetrahydrofuran-2-carbohydrazide (B1267982) . acs.org

Intermediate Formation: This key hydrazide intermediate can then be converted into an acylsemicarbazide or acylthiosemicarbazide by reacting it with an isocyanate or isothiocyanate, respectively. nih.gov

Cyclization: The resulting semicarbazide or thiosemicarbazide (B42300) is then cyclized using one of the methods described in section 2.1 (e.g., dehydration or oxidative cyclization) to furnish the final product. nih.gov

The choice of strategy depends on the availability of starting materials, desired yield, and scalability of the reaction. The use of tetrahydrofuran-2-carbohydrazide as a central intermediate offers versatility in accessing various derivatives.

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing the synthesis of this compound involves the careful selection of reagents, solvents, temperature, and reaction time to maximize yield and purity.

Reagent Selection: The choice of cyclizing agent is critical. While traditional reagents like POCl₃ are effective, they can be harsh. Milder and more efficient modern reagents often lead to higher yields and cleaner reactions. For example, the use of triphenylphosphine (B44618) (PPh₃) in combination with tetrahalomethanes, or dehydrating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the Burgess reagent, can result in good to excellent yields (70–93%) under mild conditions. openmedicinalchemistryjournal.com The selection of the base, such as potassium carbonate or diisopropylethylamine (DIEA), can also significantly influence the reaction outcome. luxembourg-bio.comnih.gov

Solvent and Temperature: The reaction medium plays a crucial role. Solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or dimethoxyethane (DME) are commonly used. openmedicinalchemistryjournal.comluxembourg-bio.comnih.gov In some cases, semi-aqueous conditions have been successfully employed. nih.gov The optimal temperature can range from room temperature to reflux, depending on the specific reagents and pathway. For instance, some cyclizations are conducted at a controlled 60°C, while others proceed efficiently at ambient temperature. openmedicinalchemistryjournal.com

Microwave Irradiation: A significant advancement in optimizing reaction conditions is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and fewer byproducts compared to conventional heating methods. jusst.orgnih.gov

Table 2: Optimization Parameters for 1,3,4-Oxadiazole (B1194373) Synthesis

| Parameter | Options | Effect on Synthesis | Reference |

| Dehydrating/Cyclizing Agent | POCl₃, SOCl₂, PPh₃/CX₄, HATU, TBTU | Affects yield, reaction mildness, and functional group tolerance. | openmedicinalchemistryjournal.comluxembourg-bio.com |

| Solvent | DMF, DCM, Toluene, DME | Influences solubility, reaction rate, and work-up. | openmedicinalchemistryjournal.comnih.gov |

| Base | Pyridine, K₂CO₃, DIEA, Triethylamine (B128534) | Neutralizes acidic byproducts, can act as a catalyst. | openmedicinalchemistryjournal.comorganic-chemistry.orgluxembourg-bio.com |

| Temperature | Room Temperature to Reflux | Controls reaction rate; optimization prevents side reactions. | openmedicinalchemistryjournal.com |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwaves can drastically reduce reaction time and improve yield. | nih.gov |

Synthesis of Precursors and Intermediate Compounds

The successful synthesis of the target molecule relies on the efficient preparation of its precursors and key intermediates.

Tetrahydrofuran-2-carbohydrazide: This is arguably the most crucial intermediate for incorporating the oxolan-2-yl moiety. It is typically synthesized from commercially available ethyl or methyl tetrahydrofuran-2-carboxylate. The ester is heated under reflux with hydrazine monohydrate in a solvent like ethanol. acs.org The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product hydrazide is often isolated by cooling and filtration.

1-(Tetrahydrofuran-2-carbonyl)semicarbazide and 1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide: These intermediates are the direct precursors for cyclization.

The semicarbazide can be prepared by reacting tetrahydrofuran-2-carbohydrazide with an appropriate source of cyanate, such as potassium cyanate, under acidic conditions.

The thiosemicarbazide is more commonly synthesized by the straightforward reaction of tetrahydrofuran-2-carbohydrazide with an isothiocyanate (e.g., phenylisothiocyanate, followed by removal of the phenyl group) or by reacting it with carbon disulfide in a basic medium, followed by reaction with hydrazine. nih.govluxembourg-bio.com A direct method involves mixing the hydrazide with an isothiocyanate in a solvent like methanol (B129727) at room temperature. luxembourg-bio.com

Direct Precursor Synthesis: An alternative route bypasses the isolation of the hydrazide. Tetrahydrofuran-2-carboxylic acid can be reacted directly with semicarbazide hydrochloride in a suitable solvent with a dehydrating agent like phosphorus oxychloride to form the 2-amino-oxadiazole in a one-pot fashion. ekb.eg

Green Chemistry Approaches in 1,3,4-Oxadiazole Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of 1,3,4-oxadiazoles. nih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis: As mentioned previously, using microwave irradiation is a cornerstone of green synthesis in this area. It accelerates reactions, often leading to higher yields and purity while reducing energy consumption and the need for large volumes of solvents. jusst.orgnih.gov

Solvent-Free and Green Solvent Reactions: Efforts have been made to eliminate volatile and hazardous organic solvents. This includes performing reactions under solvent-free conditions, often using grinding (mechanochemistry), or by substituting traditional solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). organic-chemistry.orgnih.govresearchgate.net

Catalytic Methods: The development of catalytic, rather than stoichiometric, reactions is a key green strategy. This includes the use of photoredox catalysis, which employs visible light to drive reactions, often under very mild conditions. organic-chemistry.orgresearchgate.net Catalyst-free methods are also being explored, further simplifying procedures and reducing waste. nih.gov

Atom Economy and One-Pot Reactions: Syntheses that proceed in a single pot without the isolation of intermediates improve efficiency and reduce solvent and material waste. organic-chemistry.org Designing reactions with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product, is another fundamental goal.

These green methodologies offer environmentally benign alternatives to classical synthetic routes, providing pathways that are not only more sustainable but often more efficient and cost-effective. nih.govresearchgate.net

Despite a comprehensive search for experimental data on the compound this compound, also known as 5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-amine, specific research findings for its advanced spectroscopic and structural elucidation are not available in the public domain. The required detailed data for ¹H NMR, ¹³C NMR, two-dimensional NMR, IR, HRMS, and UV-Vis spectroscopy for this particular molecule could not be located.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the prompt. Generating such an article without experimental data would require speculation and would not meet the standards of scientific accuracy.

However, analysis of structurally similar compounds allows for a general estimation of the expected spectroscopic characteristics. For instance, data is available for the analogous aromatic compound, 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine, and for the individual components of the target molecule (the 1,3,4-oxadiazol-2-amine (B1211921) core and the oxolane/tetrahydrofuran (B95107) substituent).

If you would like an article on a related, well-documented compound or a theoretical discussion of the expected spectral characteristics for this compound based on its constituent parts, please provide new instructions.

Advanced Spectroscopic and Structural Elucidation of 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine

X-ray Crystallography for Solid-State Molecular Geometry

Crystal System and Unit Cell Parameters

No crystallographic data is available for this specific compound.

Hydrogen Bonding Patterns and Intermolecular Interactions

Specific hydrogen bonding and intermolecular interaction data for this compound have not been reported.

Computational Chemistry and Molecular Modeling of 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. nih.gov Methods such as the B3LYP functional combined with basis sets like 6-31G** are commonly used to optimize the ground-state geometry and calculate various electronic descriptors for oxadiazole derivatives. nih.govresearchgate.net

The electronic structure of a molecule dictates its reactivity and interaction with other chemical species. A key tool for this analysis is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. nih.gov

Negative Potential Regions (Red/Yellow): These areas indicate an excess of electrons and are susceptible to electrophilic attack. For 1,3,4-oxadiazole (B1194373) derivatives, these regions are typically located around the heteroatoms (nitrogen and oxygen), which possess high electron density. nih.govresearchgate.net

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. nih.gov In the context of 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine, the amine hydrogens would represent sites of positive potential.

Zero Potential Regions (Green): These are neutral regions of the molecule. nih.gov

Analysis of the MEP surface provides a qualitative prediction of how the molecule will interact with biological receptors or other reactants. researchgate.net Furthermore, studies on similar heterocyclic systems confirm significant electron delocalization within the 1,3,4-oxadiazole ring, contributing to its aromatic character and stability. researchgate.net

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity, indicating a greater propensity to donate electrons. irjweb.comnih.gov For various 1,3,4-oxadiazole derivatives, calculated HOMO-LUMO energy gaps typically fall within the range of 3.15 to 3.83 eV. nih.gov

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 3.5 to 4.5 |

Molecular Docking and Ligand-Protein Interaction Profiling (Theoretical Frameworks)

Molecular docking is a computational method that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. researchgate.netnih.gov This technique is crucial for structure-based drug design, helping to elucidate potential mechanisms of action and identify key binding interactions. semanticscholar.org

The theoretical framework for a molecular docking study on this compound would involve the following steps:

| Step | Description | Tools & Considerations |

|---|---|---|

| 1. Target Selection & Preparation | A biologically relevant protein target is selected and its 3D structure is obtained from a database like the Protein Data Bank (PDB). nih.gov Water molecules and co-ligands are typically removed, and hydrogen atoms are added. | PDB, Protein Preparation Wizard (e.g., in Schrödinger Suite) researchgate.net |

| 2. Ligand Preparation | The 3D structure of this compound is generated and optimized to its lowest energy conformation. Correct protonation states are assigned. | ChemDraw, LigPrep module |

| 3. Binding Site Definition | The active site of the protein is defined, often based on the position of a co-crystallized native ligand or through site-finding algorithms. A grid box is generated around this site. | Receptor Grid Generation tools |

| 4. Docking Simulation | The ligand is flexibly docked into the defined binding site using a specific algorithm. The software samples multiple conformations and orientations of the ligand. | Software: Glide, GOLD, AutoDock, Molegro Virtual Docker nih.govsemanticscholar.orgresearchgate.net |

| 5. Scoring & Analysis | The resulting ligand poses are ranked using a scoring function that estimates the binding free energy (ΔG) or provides a score (e.g., GlideScore, MolDock Score). researchgate.net The top-scoring poses are analyzed to identify key intermolecular interactions. | Analysis of H-bonds, hydrophobic interactions, π-π stacking nih.gov |

For 1,3,4-oxadiazole derivatives, docking studies have revealed crucial interactions such as hydrogen bonding with amino acid residues like tyrosine and serine, and π-π stacking with aromatic residues like phenylalanine. nih.govnih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis investigates the different three-dimensional arrangements of a molecule that arise from rotation about its single bonds. For this compound, the key degree of freedom is the torsion angle around the C-C bond connecting the oxadiazole and oxolane rings.

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's potential energy as a function of its geometry. libretexts.org By systematically rotating the bond connecting the two rings and calculating the energy at each step, a 1D PES can be generated.

Energy Minima: These points on the PES correspond to the most stable, low-energy conformations (stable rotamers). libretexts.org

Energy Maxima (Saddle Points): These represent transition states, which are the energy barriers that must be overcome for the molecule to rotate from one stable conformation to another. libretexts.org

Understanding the preferred conformation and the energy barriers between different conformers is vital, as the biologically active conformation is often the one that fits most favorably into a receptor's binding site.

In Silico Prediction of Theoretical Molecular Parameters

A wide range of molecular parameters can be calculated using computational software to predict the physicochemical and pharmacokinetic properties of a molecule. These descriptors are essential for evaluating a compound's drug-likeness and are often used in QSAR studies.

| Parameter | Symbol | Significance in Drug Design |

|---|---|---|

| Molecular Weight | MW | Influences size and diffusion; often constrained in rules like Lipinski's Rule of Five. |

| Polar Surface Area | PSA | Correlates with passive molecular transport through membranes and the blood-brain barrier. nih.gov |

| Hydrogen Bond Donors | HBD | Number of N-H and O-H bonds; crucial for receptor binding interactions. nih.gov |

| Hydrogen Bond Acceptors | HBA | Number of N and O atoms; important for forming hydrogen bonds with biological targets. nih.gov |

| Dipole Moment | μD | Measures the polarity of the molecule, which affects solubility and binding interactions. nih.gov |

| Chemical Hardness | η | Represents the resistance to a change in electron distribution; higher hardness implies lower reactivity. nih.gov |

| Electronegativity | χ | The power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that seeks to find a statistically significant correlation between the structural or physicochemical properties of a set of compounds and their biological activity. researchgate.net The underlying principle is that variations in a molecule's structure lead to changes in its activity. nih.gov

The development of a QSAR model follows a structured process:

Data Set Assembly: A series of structurally related compounds, such as derivatives of this compound, with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series. researchgate.net

Model Generation: Statistical methods, such as multiple linear regression or partial least squares (PLS), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. researchgate.net

Model Validation: The model's statistical significance and predictive ability are rigorously tested. Key validation metrics include the correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or R²cv), and the predictive R² (R²pred) for an external test set. researchgate.net

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the design of more potent molecules. nih.gov

Structure Activity Relationship Sar Investigations of 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine Derivatives

Modulation of the Oxolan Ring and its Impact on Activity Profiles

The oxolan, or tetrahydrofuran (B95107), ring at the 5-position of the 1,3,4-oxadiazole (B1194373) core is a key structural feature that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While specific SAR studies detailing the systematic modulation of the oxolan ring in 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine are not extensively documented in publicly available research, general principles of medicinal chemistry allow for postulations on the impact of such modifications.

Alterations to the oxolan ring, such as substitution with various functional groups (e.g., hydroxyl, alkyl, or halogen), could impact the compound's polarity, lipophilicity, and metabolic stability. For instance, the introduction of a hydroxyl group could increase hydrophilicity and provide an additional hydrogen bond donor/acceptor site, potentially enhancing interaction with biological targets. Conversely, the addition of small alkyl groups could increase lipophilicity, which might improve membrane permeability.

Furthermore, the stereochemistry of the oxolan ring is another critical factor. As the 2-position of the oxolan ring is a chiral center, different enantiomers could exhibit distinct biological activities and metabolic profiles. The spatial arrangement of the oxolan ring relative to the oxadiazole core will dictate how the molecule fits into a biological target's binding site.

Functionalization of the 2-Amino Group for SAR Exploration

The 2-amino group on the 1,3,4-oxadiazole ring serves as a crucial handle for synthetic modification, allowing for extensive SAR exploration. A multitude of derivatives can be generated through acylation, alkylation, arylation, and the formation of ureas and sulfonamides. These modifications can profoundly impact the compound's electronic properties, steric bulk, and hydrogen bonding capacity, thereby influencing its biological activity.

Research on various 5-substituted-2-amino-1,3,4-oxadiazoles has demonstrated that N-substitution is a viable strategy for enhancing potency and modulating selectivity against different biological targets. For instance, the synthesis and evaluation of N-aryl and N-acyl derivatives have been reported to yield compounds with significant anticancer and antimicrobial activities.

In the context of anticancer activity, a study on N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues revealed that the nature and position of substituents on the N-aryl ring play a critical role in cytotoxicity. For example, compounds with electron-donating or electron-withdrawing groups on the phenyl ring attached to the 2-amino group showed varied activity against different cancer cell lines.

Below is an interactive data table summarizing the impact of various substitutions on the 2-amino group on the anticancer activity of 5-substituted-1,3,4-oxadiazol-2-amine derivatives, based on published research findings.

| 5-Substituent | 2-Amino Substitution | Observed Biological Activity |

| 4-Methoxyphenyl | N-(2,4-Dimethylphenyl) | High anticancer activity against various cell lines |

| 4-Hydroxyphenyl | N-(2,4-Dimethylphenyl) | Potent anticancer activity, particularly against melanoma |

| 2-Furyl | N-(4-Methylphenyl) | Moderate anticancer activity |

| 2-Furyl | N-(4-Bromophenyl) | Notable anticancer activity |

| Phenyl | N-Acetyl | Varied antimicrobial activity |

| Phenyl | N-Benzoyl | Investigated for antimicrobial and anticancer potential |

| Various Aryl | N-Aryl Urea (B33335) | Often exhibit enhanced biological activities |

These findings underscore the importance of the 2-amino group as a point for diversification and optimization of the biological activity of this compound derivatives.

Positional Isomerism and Substituent Effects on the Oxadiazole Core

The arrangement of heteroatoms in the oxadiazole ring is a fundamental determinant of its physicochemical properties and, consequently, its biological activity. The 1,3,4-oxadiazole isomer, as present in the subject compound, has distinct electronic and hydrogen bonding characteristics compared to its 1,2,4- and 1,2,5-isomers. The 1,3,4-oxadiazole ring is often considered a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.

The relative positions of the substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring are critical. In this compound, the oxolan group at the 5-position and the amino group at the 2-position create a specific electronic and steric environment. Shifting the oxolan group to the 2-position and the amino group to the 5-position would result in a different molecule with potentially altered biological activity due to changes in dipole moment and the spatial orientation of key interacting groups.

Furthermore, the introduction of substituents directly onto the carbon atoms of the oxadiazole ring, though synthetically challenging, would dramatically alter the electronic nature of the ring and is an area for potential SAR exploration. However, the majority of SAR studies on this scaffold focus on the modification of the appendages at the 2- and 5-positions. The inherent properties of the 1,3,4-oxadiazole core, such as its planarity and ability to participate in π-stacking interactions, are integral to its function as a pharmacophore.

Comparative SAR with Isosteric Analogs (e.g., Thiadiazoles)

Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. A common bioisostere for the 1,3,4-oxadiazole ring is the 1,3,4-thiadiazole ring, where the oxygen atom is replaced by a sulfur atom. This substitution can lead to significant changes in the molecule's properties.

Comparative studies of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have often revealed differences in their biological activity profiles. In some cases, the thiadiazole analog may exhibit enhanced activity, while in others, the oxadiazole is superior. For instance, in a series of compounds evaluated for antimicrobial activity, the thiadiazole derivatives sometimes showed more promising results than their oxadiazole counterparts.

The choice between an oxadiazole and a thiadiazole core in drug design is therefore dependent on the specific therapeutic target and the desired physicochemical properties. The synthesis of the 1,3,4-thiadiazole analog of this compound would be a logical step in the SAR exploration of this scaffold to determine if the sulfur-containing ring offers any advantages in terms of biological activity.

Design Principles for Optimized Molecular Structures

Based on the SAR investigations of 1,3,4-oxadiazole derivatives, several design principles can be formulated to guide the optimization of molecular structures for enhanced biological activity.

Strategic Functionalization of the 2-Amino Group: The 2-amino position is a prime site for modification. The introduction of substituted aryl, acyl, or urea moieties can significantly enhance potency. The nature of the substituents (electron-donating or electron-withdrawing) and their positions on any appended aromatic rings are critical for fine-tuning activity.

Exploration of the 5-Position Substituent: While direct modulation of the oxolan ring in the title compound is not well-documented, the principle of exploring a variety of substituents at the 5-position remains a key design strategy. The size, shape, and electronic properties of the group at this position can influence target binding and pharmacokinetic properties. For this compound, exploring stereoisomers of the oxolan ring is a logical step.

Bioisosteric Replacement of the Core Heterocycle: The substitution of the 1,3,4-oxadiazole ring with other five-membered heterocycles, such as 1,3,4-thiadiazole or even triazoles, can lead to compounds with improved properties. This strategy allows for the modulation of lipophilicity, metabolic stability, and target interaction.

Consideration of Positional Isomerism: The arrangement of substituents on the oxadiazole core is crucial. Maintaining the 1,3,4-substitution pattern is important for retaining the desired bioisosteric properties. However, within a series, exploring the placement of different functional groups at the 2- and 5-positions can lead to the discovery of more active compounds.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores is a promising approach to developing hybrid molecules with potentially synergistic or novel mechanisms of action.

By systematically applying these design principles, medicinal chemists can navigate the chemical space around the this compound core to develop optimized derivatives with improved therapeutic potential.

Derivatization and Functionalization Strategies for 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine

Chemical Modifications of the 2-Amino Group

The primary amine at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is a versatile functional handle for a variety of derivatization reactions. Its nucleophilicity allows for the formation of new carbon-nitrogen and sulfur-nitrogen bonds, enabling the synthesis of diverse analogs.

Acylation and Sulfonylation Reactions

Acylation of the 2-amino group is a common strategy to introduce a wide array of functional groups. This transformation is typically achieved by reacting the parent amine with various acid chlorides or anhydrides. researchgate.netnih.gov For instance, the reaction of a 5-substituted-1,3,4-oxadiazol-2-amine with reagents like methyl 4-(chlorocarbonyl)benzoate, 3-nitrobenzoyl chloride, or chloroacetyl chloride in the presence of a base such as triethylamine (B128534) or potassium carbonate yields the corresponding N-acylated derivatives. d-nb.info These reactions modify the electronic and steric properties of the molecule, which can be leveraged for various applications.

Sulfonylation follows a similar principle, involving the reaction of the amine with sulfonyl chlorides. Although specific examples for 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine are not detailed in the provided literature, the general reactivity of 2-amino-1,3,4-oxadiazoles suggests that this reaction would proceed under standard conditions, likely requiring a strong base like sodium hydride (NaH) to enhance the nucleophilicity of the amino group. acs.org

| Reactant | Reagent | Conditions | Product |

| This compound | R-COCl (Acid Chloride) | Base (e.g., Triethylamine) | N-(5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl)amide |

| This compound | R-SO₂Cl (Sulfonyl Chloride) | Base (e.g., Pyridine, NaH) | N-(5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl)sulfonamide |

Urea (B33335) and Thiourea (B124793) Analog Formation

The 2-amino group can be readily converted into urea or thiourea moieties. These functional groups are significant in medicinal chemistry as they can act as potent hydrogen bond donors and acceptors. The synthesis is typically achieved by reacting the amine with an appropriate isocyanate (for ureas) or isothiocyanate (for thioureas) in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov The 2-amino-1,3,4-oxadiazole moiety itself has been identified as a bioisostere for urea, suggesting that further derivatization at this position can lead to compounds with interesting biological properties. nih.gov

| Reactant | Reagent | Product Type | General Product Structure |

| This compound | R-N=C=O (Isocyanate) | Urea | 1-(Substituted)-3-(5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl)urea |

| This compound | R-N=C=S (Isothiocyanate) | Thiourea | 1-(Substituted)-3-(5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl)thiourea |

Alkylation and Arylation of the Amine

Direct alkylation or arylation of the 2-amino group presents a more complex challenge due to the potential for reaction at the nitrogen atoms of the oxadiazole ring. However, under controlled conditions, selective N-alkylation with alkyl halides or N-arylation via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) could be envisioned. These methods would introduce alkyl or aryl substituents directly onto the exocyclic amine, further diversifying the chemical space of accessible derivatives.

Synthesis of Bridged and Fused Heterocyclic Systems

A key strategy for creating complex, rigid molecular architectures is the synthesis of fused heterocyclic systems. This can be achieved by using the 2-amino group as a starting point for building a new ring. A notable example involves a two-step process where the amine is first acylated with chloroacetyl chloride to form an N-(2-chloroacetyl) intermediate. researchgate.netnih.gov This intermediate can then undergo cyclization with a reagent like ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol. d-nb.info This reaction leads to the formation of a new thiazolidinone ring fused to the oxadiazole, resulting in a 2-imino-1,3-thiazolidin-4-one system. researchgate.netd-nb.info This approach significantly alters the shape and functionality of the original molecule.

| Intermediate | Reagent | Conditions | Fused System Product |

| N-(5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide | Ammonium Thiocyanate (NH₄SCN) | Ethanol, Reflux | 2-((5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl)imino)thiazolidin-4-one |

Incorporation into Polymeric Structures or Conjugates

The functional groups on this compound allow for its incorporation into larger macromolecular structures such as polymers and bioconjugates. The 1,3,4-oxadiazole ring is known for its thermal stability and electron-transporting properties, making it a desirable component in advanced materials like polyamides and polyimides. researchgate.netechemcom.com The title compound, possessing a primary amine, could potentially serve as a monomer in condensation polymerization reactions with diacyl chlorides or dianhydrides to form polymers with the oxadiazole moiety as a repeating unit in the backbone.

Furthermore, the amine can be used as a linkage point for creating conjugates with other molecules, such as peptides. rsc.org A common method involves reacting the 2-amino group with succinic anhydride, which converts the amine into a carboxylic acid-terminated linker. researchgate.net This new functional group can then be coupled to the N-terminus of a peptide sequence using standard peptide coupling reagents, effectively incorporating the oxadiazole scaffold into a larger biomolecule. rsc.orgresearchgate.net

Advanced Material Science and Chemical Applications of Oxadiazole Derivatives Non Medical Focus

Luminescent and Optoelectronic Material Development

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their valuable optical and electronic properties, making them promising candidates for the development of advanced materials. These compounds are known to exhibit fluorescence, and their emission characteristics can be fine-tuned by altering the substituents on the oxadiazole ring. For instance, donor-acceptor type 1,3,4-oxadiazole derivatives have been designed to show enhanced intramolecular charge transfer (ICT), leading to highly efficient fluorescence emission. In some cases, the fluorescence quantum yield of these materials can be significantly increased upon protonation, suggesting their potential use in proton-responsive luminescent materials.

Furthermore, certain 2-amino-5-substituted-1,3,4-oxadiazole derivatives have demonstrated capabilities as chemosensors. For example, a derivative has been shown to be a selective sensor for Ni(II) ions, exhibiting a distinct response in its UV-visible and fluorescence spectra upon binding with the metal ion. nih.gov This suggests that 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine could also be explored for its potential in creating novel sensors for specific ions or molecules.

Table 1: Potential Optoelectronic Properties of 2-Amino-1,3,4-Oxadiazole Derivatives

| Property | General Observation for 2-Amino-1,3,4-Oxadiazoles | Potential Implication for this compound |

|---|---|---|

| Fluorescence | Tunable emission based on substituents. | The oxolane and amine groups will influence the emission wavelength and quantum yield. |

| Electron Transport | The oxadiazole core is electron-deficient. | Potential as an electron-transporting material in electronic devices. |

| Chemosensing | Some derivatives show selectivity for metal ions. | Could be investigated for sensing applications. |

Polymer Chemistry and Advanced Functional Materials

The incorporation of heterocyclic rings like 1,3,4-oxadiazole into polymer backbones can impart desirable properties such as high thermal stability, mechanical strength, and specific electronic characteristics. Polymers containing 1,3,4-oxadiazole rings, such as polyamides and polyimides, have been synthesized and are valued for their performance in demanding applications. researchgate.net

The 2-amino functionality of this compound provides a reactive site for polymerization reactions. It can be used as a monomer in the synthesis of polyamides, polyimides, and other polymers through reactions with diacid chlorides, dianhydrides, or other suitable co-monomers. The resulting polymers would feature the 1,3,4-oxadiazole and oxolane moieties as integral parts of their structure. The oxadiazole ring would contribute to the thermal stability and rigidity of the polymer chain, while the oxolane group might influence properties such as solubility and flexibility.

While specific examples of polymers derived from this compound are not documented, the general strategies for creating oxadiazole-containing polymers are well-established. These materials have potential applications as high-performance plastics, dielectric materials in microelectronics, and membranes for gas separation.

Catalysis and Organic Transformations

The application of 1,3,4-oxadiazole derivatives as catalysts is an emerging area of research. While there is limited information on this compound acting as a catalyst itself, the oxadiazole scaffold can be a part of more complex catalytic systems. The nitrogen atoms in the oxadiazole ring and the exocyclic amino group can act as coordination sites for metal ions, suggesting the potential to form metal complexes that could exhibit catalytic activity.

In the context of organic transformations, 2-amino-1,3,4-oxadiazoles are valuable synthetic intermediates. The amino group can be readily derivatized to introduce a wide range of functional groups, allowing for the synthesis of a diverse library of compounds. For example, the amino group can undergo reactions such as acylation, alkylation, and Schiff base formation, leading to more complex molecules with tailored properties.

One of the key synthetic routes to 2-amino-5-substituted-1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones, which can be achieved using various reagents, including iodine. nih.govacs.org This highlights the accessibility of this class of compounds for further chemical exploration.

Agrochemical Research (General Principles)

The 1,3,4-oxadiazole nucleus is a recognized toxophore in the design of new agrochemicals. mdpi.comresearchgate.net Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. mdpi.comresearchgate.net The specific activity and potency are highly dependent on the nature of the substituents at the 2- and 5-positions of the oxadiazole ring. acs.org

Structure-activity relationship (SAR) studies on various 2,5-disubstituted-1,3,4-oxadiazoles have provided insights into the features that contribute to their agrochemical potential. For instance, in some series of compounds, the presence of specific halogenated phenyl rings or other lipophilic groups has been shown to enhance insecticidal or fungicidal activity. mdpi.comrsc.orgrsc.org

While no specific agrochemical data for this compound has been reported, its structural features suggest it could be a candidate for screening in agrochemical discovery programs. The presence of the oxolane (tetrahydrofuran) ring, a common moiety in natural products, and the 2-amino group provide opportunities for structural modification to optimize biological activity against various pests and plant diseases. The furan analog, 5-(Furan-2-yl)-1,3,4-oxadiazole-2-amine, has been mentioned in the context of potential herbicide or pesticide formulation, indicating that this general structure is of interest in agricultural chemistry. chemimpex.com

Table 2: Potential Agrochemical Activities of 1,3,4-Oxadiazole Derivatives

| Activity Type | General Structural Features for Activity | Potential of this compound |

|---|---|---|

| Insecticidal | Varies, often involves lipophilic and aromatic groups. acs.orgrsc.orgrsc.org | The oxolane and amine groups could be modified to enhance activity. |

| Fungicidal | Often contains specific aryl or heterocyclic substituents. nih.gov | A candidate for screening against various plant pathogenic fungi. |

Chemical Probes and Labeling Agents

The fluorescent properties of some 1,3,4-oxadiazole derivatives make them suitable for use as chemical probes and labeling agents. A fluorescent probe is a molecule that can be used to detect the presence of specific chemical species or to study biological systems through fluorescence spectroscopy and microscopy.

As mentioned earlier, a 2-amino-5-substituted-1,3,4-oxadiazole has been successfully employed as a chemosensor for Ni(II) ions. nih.gov This demonstrates the principle that the 2-amino-1,3,4-oxadiazole scaffold can be designed to interact selectively with target analytes, resulting in a measurable change in its optical properties. The amino group can also serve as a convenient handle for attaching the oxadiazole fluorophore to other molecules, such as biomolecules or polymers, for use as a fluorescent label.

Furthermore, some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been investigated as cell staining agents in bioimaging applications. nih.gov These compounds have shown good cell permeability and low toxicity, which are important characteristics for effective biological probes. The potential of this compound in this area would depend on its specific photophysical properties, such as its absorption and emission wavelengths, quantum yield, and photostability, which require experimental investigation.

Future Perspectives and Uncharted Research Avenues for 5 Oxolan 2 Yl 1,3,4 Oxadiazol 2 Amine

Exploration of Novel Synthetic Methodologies for Enhanced Sustainability

The conventional synthesis of 2-amino-1,3,4-oxadiazole derivatives often involves the cyclization of semicarbazide (B1199961) precursors using harsh and environmentally hazardous dehydrating agents like phosphorus oxychloride or strong acids. nih.gov Future research must pivot towards greener, more sustainable synthetic strategies that offer higher yields, reduced waste, and improved safety profiles.

Emerging eco-friendly approaches for 1,3,4-oxadiazole (B1194373) synthesis include microwave-assisted synthesis, ultrasound irradiation, and visible-light photoredox catalysis. researchgate.netnih.govnih.gov These methods can significantly reduce reaction times from hours to minutes and often proceed in greener solvents or even under solvent-free conditions. nih.gov For 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine, future work should focus on adapting these technologies, potentially starting from tetrahydrofuran-2-carbohydrazide (B1267982) and cyanogen (B1215507) bromide or a suitable equivalent under green conditions. The exploration of biocatalysis, using enzymes to mediate the cyclization, represents another frontier for a truly sustainable production pathway.

Table 1: Comparison of Synthetic Methodologies for 1,3,4-Oxadiazole Synthesis

| Methodology | Typical Reagents/Conditions | Advantages | Potential for Sustainability |

|---|---|---|---|

| Conventional Dehydration | Phosphorus oxychloride, Thionyl chloride, Polyphosphoric acid | Well-established, versatile | Low (generates hazardous waste, harsh conditions) |

| Microwave-Assisted Synthesis | Solvent-free or high-boiling point solvents (e.g., DMF) | Drastically reduced reaction times, improved yields nih.gov | High (energy efficient, potential for solvent reduction) |

| Ultrasound Irradiation | Molecular sieves, various solvents | Shorter reaction times, better yields, milder conditions rdd.edu.iq | High (energy efficient, promotes reactivity) |

| Photoredox Catalysis | Visible light, photosensitizers | Extremely mild conditions, high functional group tolerance researchgate.net | Very High (uses light as a renewable energy source) |

Advanced Characterization Techniques for Dynamic Molecular Behavior

A comprehensive understanding of a molecule's three-dimensional structure and dynamic behavior is crucial for predicting its interactions and designing applications. While standard characterization techniques like ¹H NMR, ¹³C NMR, and mass spectrometry confirm the basic structure, future research should employ more advanced methods to probe the nuanced behavior of this compound. nih.gov

Single-crystal X-ray diffraction would provide definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net In solution, advanced NMR techniques such as 2D-NOESY and ROESY could elucidate the preferred conformation and dynamic flexibility of the oxolane ring relative to the planar oxadiazole core. This conformational flexibility could be a key determinant in its binding to biological targets or its properties within a material matrix. Computational methods, particularly Density Functional Theory (DFT), can complement experimental data by modeling the molecule's electronic structure, vibrational frequencies, and conformational energy landscape, providing insights that are difficult to obtain experimentally. nih.gov

Table 2: Advanced Characterization for In-Depth Molecular Analysis

| Technique | Information Gained | Uncharted Research Application |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, crystal packing, hydrogen bonding researchgate.net | Understanding intermolecular forces for materials design. |

| 2D NMR Spectroscopy (NOESY/ROESY) | Through-space proton correlations, solution-state conformation | Determining the dynamic relationship and spatial orientation between the oxolane and oxadiazole rings. |

| Density Functional Theory (DFT) | Electron distribution, HOMO-LUMO energy gap, vibrational spectra nih.gov | Predicting reactivity, stability, and potential sites for interaction with other molecules or surfaces. |

| Terahertz (THz) Spectroscopy | Low-frequency vibrational modes corresponding to large-amplitude motions | Probing collective vibrational modes and polymorphism, which is critical for pharmaceutical solids and organic electronics. |

High-Throughput Computational Screening for Untapped Potentials

The 1,3,4-oxadiazole scaffold is considered a "privileged structure" in medicinal chemistry, appearing in compounds with a vast array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. openmedicinalchemistryjournal.comnih.govnih.gov The specific potential of the 5-(Oxolan-2-yl) substitution has not been explored. High-throughput computational screening (HTS) offers a rapid and cost-effective pathway to identify potential biological targets for this molecule.

Future research should involve creating a high-fidelity 3D model of this compound and using it for virtual screening against libraries of biological targets, such as enzymes and receptors implicated in various diseases. nih.govrsc.org Molecular docking studies can predict the binding affinity and interaction modes of the compound within the active sites of these proteins. rsc.org This in silico approach can generate hypotheses for new therapeutic applications, which can then be prioritized for experimental validation, dramatically accelerating the pace of discovery.

Table 3: Hypothetical High-Throughput Screening Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Ligand Preparation | Generate a low-energy 3D conformation of this compound. | Create an accurate molecular model for docking. |

| 2. Target Library Selection | Compile a library of protein structures known to be modulated by oxadiazole-containing compounds (e.g., kinases, DNA gyrase, carbonic anhydrase). | Identify a diverse set of potential biological targets. |

| 3. Virtual Screening | Dock the ligand into the active site of each protein in the library using software like AutoDock. orientjchem.org | Rank potential targets based on predicted binding energy and interaction quality. |

| 4. Hit Prioritization & Validation | Analyze top-scoring protein-ligand complexes. Prioritize hits for subsequent in vitro biological assays. | Identify the most promising therapeutic avenues for experimental follow-up. |

Interdisciplinary Research Collaborations

To fully exploit the versatility of the oxadiazole scaffold, future research on this compound must be highly collaborative. The journey from molecular design to real-world application requires expertise spanning multiple scientific disciplines.

Synthetic organic chemists are needed to develop efficient and scalable syntheses. Computational chemists can guide the design of derivatives and predict their properties. semanticscholar.org Pharmacologists and microbiologists are essential for evaluating the biological activity identified through screening. semanticscholar.org Furthermore, collaborations with materials scientists and chemical engineers could uncover non-biological applications, leveraging the compound's unique structural features for the creation of new functional materials. scielo.br Such interdisciplinary efforts ensure that research findings are translated effectively from the laboratory to practical applications. openmedicinalchemistryjournal.com

Table 4: Potential Interdisciplinary Collaborations

| Collaborating Fields | Research Goal | Potential Outcome |

|---|---|---|

| Organic Chemistry + Agricultural Science | Screening for herbicidal, fungicidal, or insecticidal activity. bohrium.com | Development of new crop protection agents. |

| Medicinal Chemistry + Oncology | Investigating anticancer potential based on screening results. nih.govmdpi.com | Discovery of a new lead compound for cancer therapy. |

| Materials Science + Electrochemistry | Incorporating the molecule into polymer backbones for electronic applications. | Creation of novel electron-transport materials for devices like OLEDs. scielo.br |

| Chemical Engineering + Metallurgy | Evaluating its efficacy as a corrosion inhibitor for metals. scielo.br | Formulation of a new anti-corrosion coating. |

Development of Smart Materials Based on Oxadiazole Scaffolds

The 1,3,4-oxadiazole ring is known for its high thermal stability and electron-deficient nature, making it an excellent building block for functional materials, including polymers, luminescent materials, and sensors. scielo.br The this compound molecule possesses two key features for materials development: the stable oxadiazole core and reactive handles (the 2-amino group and the oxolane oxygen) that can be used for polymerization or grafting onto surfaces.

Future research could explore the synthesis of polymers where this compound is a monomeric unit. The resulting polymers could exhibit unique thermal, mechanical, and electronic properties. The amino group allows for straightforward incorporation into polyamides or polyimides. The molecule could also be functionalized to create sensors, where binding of an analyte to a receptor linked to the oxadiazole core could induce a change in fluorescence or electronic properties. These "intelligent" or "smart" materials could find applications in environmental monitoring, diagnostics, and electronics. nih.gov

Table 5: Prospective Smart Materials Applications

| Material Type | Method of Integration | Potential Application |

|---|---|---|

| High-Performance Polymers | Use as a monomer in polycondensation reactions via the amino group. | Thermally stable plastics or fibers for aerospace and automotive industries. |

| Fluorescent Chemosensors | Functionalize the amino group with a specific ionophore or receptor. | Selective detection of metal ions or organic pollutants in water. |

| Organic Electronics | Incorporate into conjugated polymers for use as an electron-transport layer. | Improving the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). |

| Nanocomposites | Graft onto the surface of nanoparticles (e.g., silver nanoparticles) to enhance stability and functionality. kashanu.ac.ir | Creating materials with combined antimicrobial and mechanical properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-amine, and how are the products characterized?

- Answer : The compound is typically synthesized via cyclization reactions. For example, hydrazine-carboxamide intermediates are treated with bromine in glacial acetic acid under reflux, followed by recrystallization from ethanol . Characterization employs 1H/13C NMR , FTIR , and mass spectrometry to confirm structural integrity, with NMR resolving oxadiazole ring protons (δ 7.5–8.5 ppm) and oxolane protons (δ 3.5–4.5 ppm) .

Q. What biological activities have been preliminarily screened for this compound?

- Answer : Initial screenings focus on antimicrobial and anticancer activities. For antimicrobial studies, agar diffusion assays against E. coli and S. aureus are standard . Anticancer evaluations use one-dose assays (10 µM) across melanoma, leukemia, and other cell lines, with IC50 follow-ups for active compounds .

Q. How is the purity of synthesized this compound validated?

- Answer : Purity is confirmed via HPLC (>95% purity threshold) and elemental analysis (C, H, N within ±0.4% theoretical values). Melting point consistency (e.g., 180–185°C) further verifies sample integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

- Answer : Factorial design experiments (e.g., 2^k designs) systematically test variables like temperature (80–120°C), solvent ratio (acetic acid/water), and bromine stoichiometry. Response surface methodology (RSM) identifies optimal conditions, reducing side products like uncyclized hydrazides .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?

- Answer : Discrepancies arise from assay variability (e.g., cell line heterogeneity, incubation time). Standardization via dose-response curves (6–8 concentrations) and positive controls (e.g., doxorubicin for anticancer assays) improves reproducibility. Molecular dynamics simulations further validate target binding consistency .

Q. How does the crystal structure of this compound influence its reactivity?

- Answer : Single-crystal X-ray diffraction reveals N–H⋯N hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.4–3.6 Å), stabilizing the lattice and affecting solubility. Torsional angles (e.g., 5°–10° between oxadiazole and oxolane rings) correlate with conformational flexibility in solution .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer : Molecular docking (AutoDock Vina) screens against CYP450 isoforms to assess metabolic stability. QSAR models using descriptors like logP and polar surface area predict blood-brain barrier permeability. ADMETlab 2.0 simulates absorption and toxicity profiles .

Q. How are structure-activity relationships (SARs) explored for derivatives of this compound?

- Answer : Substituent variations (e.g., electron-withdrawing groups on oxolane) are synthesized and tested. 3D-QSAR (CoMFA/CoMSIA) maps steric/electrostatic fields to bioactivity, guiding lead optimization. Meta-analysis of IC50 data identifies trends (e.g., trifluoromethyl groups enhance anticancer potency) .

Methodological Tables

Table 1 : Key Spectral Data for Characterization

| Technique | Key Signals/Observations | Reference |

|---|---|---|

| 1H NMR | Oxolane protons: δ 3.5–4.5 (m) | |

| 13C NMR | Oxadiazole C2: δ 165–170 ppm | |

| FTIR | N–H stretch: 3350–3400 cm⁻¹ |

Table 2 : Biological Activity Data (Representative)

| Assay Type | Cell Line/Strain | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 12.5 µM | |

| Antimicrobial | S. aureus (MRSA) | MIC: 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.